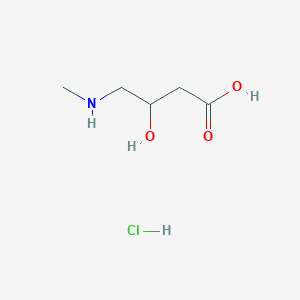

3-Hydroxy-4-(methylamino)butanoic acid hydrochloride

Description

3-Hydroxy-4-(methylamino)butanoic acid hydrochloride is a hydrochloride salt of a β-amino acid derivative featuring a hydroxyl group at position 3 and a methylamino group at position 4 of the butanoic acid backbone.

Properties

IUPAC Name |

3-hydroxy-4-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-6-3-4(7)2-5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVBIQKNKAQCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives.

Amination: The methylamino group is introduced at the fourth position through amination reactions, which may involve the use of methylamine and suitable catalysts.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the synthesized compound with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch or continuous reactors.

Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide, osmium tetroxide, and potassium permanganate.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

- Used as a building block in peptide synthesis.

- Employed in the synthesis of complex organic molecules.

Biology:

- Investigated for its potential role in metabolic pathways.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications.

- Used in the development of pharmaceutical intermediates.

Industry:

- Utilized in the production of fine chemicals.

- Applied in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituents, chain length, or functional groups:

Impact of Functional Groups on Physicochemical Properties

- Hydroxyl Group (Target Compound): Enhances water solubility and acidity (pKa ~2–3 for carboxylic acid, ~9–10 for amino group, ~12–13 for hydroxyl) compared to non-hydroxylated analogs like 4-(methylamino)butanoic acid HCl .

- Trifluoro Substituents (CAS 2551114-67-9) : Electron-withdrawing effects lower pKa of the carboxylic acid (~1.5–2.5), increasing solubility in polar solvents .

- Aromatic Groups (CAS 3060-41-1) : Phenyl rings reduce solubility in aqueous media but improve lipid bilayer penetration, making such compounds candidates for blood-brain barrier penetration .

Biological Activity

3-Hydroxy-4-(methylamino)butanoic acid hydrochloride, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to neurotransmitter pathways and has implications in various therapeutic areas, particularly in neurology and pain management.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Specifically, it is believed to influence the GABA (gamma-aminobutyric acid) transporters, which play a crucial role in inhibitory neurotransmission. By inhibiting GABA uptake, this compound may enhance GABAergic signaling, potentially leading to analgesic effects.

Research Findings

Several studies have explored the biological activity of this compound:

- In Vivo Studies : Research indicates that compounds similar to this compound exhibit antinociceptive properties in rodent models of neuropathic pain. For instance, a study demonstrated that specific derivatives showed significant reductions in pain responses without causing motor deficits, suggesting a favorable safety profile for potential therapeutic use .

- In Vitro Evaluations : In vitro assays have shown that derivatives can effectively inhibit GABA uptake across various mouse GAT (GABA transporter) subtypes. The inhibitory potency was quantified using radiolabeled GABA uptake assays, revealing significant activity against mGAT1 and mGAT2 .

Case Study 1: Antinociceptive Activity

In a controlled study involving neuropathic pain models induced by chemotherapy agents, compounds derived from this compound demonstrated significant antiallodynic and antihyperalgesic activities. The results indicated that these compounds could reduce pain sensitivity without impairing motor function, which is a critical consideration in developing analgesics .

Case Study 2: Neurotransmitter Modulation

A series of experiments assessed the effects of this compound on GABA transporters using human embryonic kidney cells expressing mouse GATs. The results indicated that certain analogs could reduce GABA uptake by more than 50% at concentrations as low as 100 µM, highlighting their potential as therapeutic agents for conditions characterized by impaired GABAergic signaling .

Table 1: Inhibitory Potencies of Compounds Derived from this compound

| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |

|---|---|---|---|---|

| Compound A | 8.27 ± 0.03 | 4.31 ± 0.02 | 4.35 ± 0.04 | 4.07 ± 0.05 |

| Compound B | 8.29 ± 0.02 | 5.31 ± 0.04 | 5.24 ± 0.05 | Not Determined |

| Compound C | Not Determined | Not Determined | Not Determined | 5.36 ± 0.05 |

Data represents mean values from three independent experiments with standard error of the mean (SEM) .

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling methylamine with a hydroxylated butanoic acid derivative under acidic conditions. Key steps include:

- Amination : Reaction of methylamine with a protected hydroxyl group (e.g., using tert-butoxycarbonyl [Boc] protection) to prevent side reactions .

- Hydrochloride Salt Formation : Acidic workup (e.g., HCl in dioxane) to protonate the amino group, ensuring stability and crystallinity .

- Critical Conditions : Maintain pH < 2 during salt formation, and use inert atmospheres to avoid oxidation of sensitive functional groups .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR (e.g., DMSO-d₆) confirms proton environments, such as methylamino (δ ~2.5 ppm) and hydroxy groups (δ ~3.8 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>95%) and detects byproducts .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 182.08 g/mol) and fragmentation patterns .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental procedures?

- Methodological Answer :

- Storage : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .

- Handling : Avoid prolonged exposure to light or heat (>25°C), which can induce racemization or decomposition of the hydroxy group .

Q. How can researchers confirm the successful formation of the hydrochloride salt in synthesis?

- Methodological Answer :

- Elemental Analysis : Quantify chloride content (theoretical ~19.3%) via titration or ion chromatography .

- FT-IR Spectroscopy : Detect N–H stretching (2500–3000 cm⁻¹) and HCl-associated peaks (broad ~2400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges related to the stereoselective synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure precursors (e.g., (R)-3-hydroxybutanoic acid) to control stereochemistry at the hydroxy and amino centers .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective amination .

- Protection/Deprotection : Temporarily block the hydroxy group with trimethylsilyl (TMS) ethers to prevent racemization during synthesis .

Q. How do structural modifications at the amino or hydroxy groups influence the biological activity of derivatives?

- Methodological Answer :

- Amino Group Modifications : Replace methylamino with dimethylamino (increases hydrophobicity) or acetylate (reduces basicity) to alter receptor binding .

- Hydroxy Group Substitutions : Convert to ethers (e.g., methoxy) to enhance metabolic stability, as seen in analogs like 4-(4-methoxyphenyl)butanoic acid derivatives .

- Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., enzyme inhibition) to correlate functional groups with activity trends .

Q. What strategies resolve data discrepancies when evaluating the in vitro pharmacological activity?

- Methodological Answer :

- Orthogonal Assays : Cross-validate binding affinity (e.g., SPR) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, reducing false negatives in solubility-limited assays .

Q. What computational methods predict the reactivity or interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GABA transporters), focusing on hydrogen bonding with the hydroxy and amino groups .

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for reaction pathway predictions .

Q. How does the hydroxy group influence solubility and bioavailability compared to non-hydroxylated analogs?

- Methodological Answer :

- Solubility Studies : Compare logP values (experimental via shake-flask method) to quantify hydrophilicity. Hydroxy analogs typically show 2–3x higher aqueous solubility .

- Bioavailability Testing : Use Caco-2 cell monolayers to measure permeability. Hydroxy groups may reduce passive diffusion but enhance active transport via solute carriers .

Q. What are the ethical and regulatory considerations for in vivo studies involving this compound?

- Methodological Answer :

- Compliance : Adhere to FDA guidelines for non-clinical studies (e.g., ICH S7A) and obtain IRB approval for animal protocols .

- Toxicity Screening : Conduct acute toxicity assays (OECD 423) and genotoxicity tests (Ames assay) before in vivo administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.